2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
“2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a chemical compound with the molecular formula C22H25BrN6O4S . It has an average mass of 549.441 Da and a monoisotopic mass of 548.084106 Da .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , involves the use of amines, sodium nitrite, and LiAlH4 to produce hydrazines . A hydrazone derivative of 4-bromophenylacetic acid, similar to the compound , is made by refluxing the methyl ester with hydrazine .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The compound, being a 1,2,4-triazole derivative, is part of a class of compounds that have shown promising inhibitory activities against various cancer cell lines .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 135.2±0.5 cm3, and a polar surface area of 137 Å2 . It has 10 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : This study focused on synthesizing new 1,2,4-triazoles, Mannich and Schiff base derivatives, and evaluating their antimicrobial activities. The antimicrobial activity study revealed that most of the compounds showed good or moderate activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Pharmacological Properties
- Cyclization of Thiosemicarbazides : This research investigated the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with various chemicals, leading to the formation of new thiosemicarbazides and their derivatives. The pharmacological properties, particularly the effect on the central nervous system in mice, were also studied (Maliszewska-Guz et al., 2005).
Cancer Research
- Effect on Cancer Cell Migration and Growth : A study on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety demonstrated their cytotoxicity against various human cancer cell lines. Some compounds were identified as active in 3D cell cultures and showed potential as antimetastatic candidates (Šermukšnytė et al., 2022).
Antioxidant and Antimicrobial Activities
- Bioactive Compounds Synthesis : This research synthesized key compounds and tested them for antioxidant and antimicrobial activities. The thiosemicarbazide derivatives showed high activity in antioxidant tests and also exhibited antibacterial properties (Ünver et al., 2014).
Enzyme Inhibition
- Investigation of Lipase and α-Glucosidase Inhibition : A study focused on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds were screened for their lipase and α-glucosidase inhibition properties, showing significant activity in some cases (Bekircan, Ülker, & Menteşe, 2015).
Mechanism of Action
properties
IUPAC Name |
2-[[5-[(4-bromoanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN6OS/c1-19-10(6-15-9-4-2-8(13)3-5-9)17-18-12(19)21-7-11(20)16-14/h2-5,15H,6-7,14H2,1H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJHKYORIDJTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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